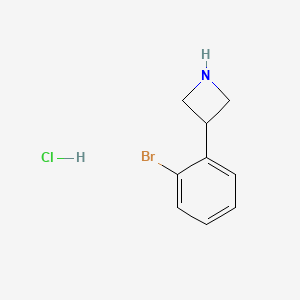

![molecular formula C9H16N2O B6204534 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1537884-23-3](/img/no-structure.png)

2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrole is a biologically active scaffold known for its diverse nature of activities . Pyrrole and its derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . They are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties .

Synthesis Analysis

Various tactical approaches have been developed to synthesize pyrrole and pyrrole-containing analogs . One of the most convenient methods to synthesize pyrrole heterocycles is the Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .Molecular Structure Analysis

The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Chemical Reactions Analysis

The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .作用机制

The mechanism of action of pyrrole derivatives is diverse, depending on the specific compound. They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

未来方向

Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research will likely continue to explore the synthesis and applications of new pyrrole derivatives.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole involves the formation of the oxetane ring followed by the cyclization of the pyrrole ring. The synthesis will be carried out in multiple steps, starting with the preparation of the starting materials.", "Starting Materials": [ "1,4-dibromobutane", "3-hydroxytetrahydrofuran", "sodium hydride", "1,4-dioxane", "2-bromoethylamine hydrobromide", "sodium borohydride", "acetic acid", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "3,4-dihydro-2H-pyrrole", "triethylamine", "3-chloroperoxybenzoic acid", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 3-(bromomethyl)tetrahydrofuran", "React 1,4-dibromobutane with 3-hydroxytetrahydrofuran in the presence of sodium hydride in 1,4-dioxane to obtain 3-(bromomethyl)tetrahydrofuran.", "Step 2: Preparation of 2-(oxetan-3-yl)ethanamine", "React 3-(bromomethyl)tetrahydrofuran with 2-bromoethylamine hydrobromide in the presence of sodium borohydride in acetic acid to obtain 2-(oxetan-3-yl)ethanamine.", "Step 3: Preparation of 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole", "React 3,4-dihydro-2H-pyrrole with 2-(oxetan-3-yl)ethanamine in the presence of triethylamine in ethyl acetate to obtain the intermediate product.", "React the intermediate product with 3-chloroperoxybenzoic acid in methanol to obtain the final product, 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole.", "Purify the final product by recrystallization from methanol using hydrochloric acid and sodium hydroxide." ] } | |

CAS 编号 |

1537884-23-3 |

产品名称 |

2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole |

分子式 |

C9H16N2O |

分子量 |

168.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。